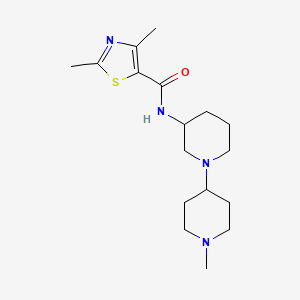
N-(2,3-dihydro-1H-inden-5-yl)-N'-(1-propyl-4-piperidinyl)urea
Overview
Description
N-(2,3-dihydro-1H-inden-5-yl)-N'-(1-propyl-4-piperidinyl)urea, also known as KW-6002 or Istradefylline, is a selective antagonist of the adenosine A2A receptor. It was developed as a potential treatment for Parkinson's disease, as adenosine A2A receptors are found in high levels in the basal ganglia, a region of the brain that is involved in movement control.
Mechanism of Action
N-(2,3-dihydro-1H-inden-5-yl)-N'-(1-propyl-4-piperidinyl)urea selectively blocks adenosine A2A receptors, which are found in high levels in the basal ganglia. This region of the brain is involved in movement control, and the activation of adenosine A2A receptors has been implicated in the pathophysiology of Parkinson's disease. By blocking these receptors, N-(2,3-dihydro-1H-inden-5-yl)-N'-(1-propyl-4-piperidinyl)urea may help to reduce the motor symptoms of Parkinson's disease.
Biochemical and physiological effects:
N-(2,3-dihydro-1H-inden-5-yl)-N'-(1-propyl-4-piperidinyl)urea has been shown to have a number of biochemical and physiological effects. It has been shown to increase dopamine release in the striatum, a region of the brain that is involved in reward and movement control. It has also been shown to reduce glutamate release in the striatum, which may help to reduce the excitotoxicity that is thought to contribute to the pathophysiology of Parkinson's disease.
Advantages and Limitations for Lab Experiments
N-(2,3-dihydro-1H-inden-5-yl)-N'-(1-propyl-4-piperidinyl)urea has a number of advantages for lab experiments. It is highly selective for adenosine A2A receptors, which makes it a useful tool for studying the role of these receptors in Parkinson's disease. However, it also has some limitations. For example, its efficacy in animal models of Parkinson's disease has been inconsistent, which may limit its usefulness as a therapeutic agent.
Future Directions
There are a number of future directions for research on N-(2,3-dihydro-1H-inden-5-yl)-N'-(1-propyl-4-piperidinyl)urea. One potential direction is to investigate its potential as a treatment for other neurological disorders, such as Huntington's disease and Alzheimer's disease. Another direction is to investigate its potential as a neuroprotective agent, as it has been shown to reduce excitotoxicity in the striatum. Finally, further research is needed to better understand the mechanisms underlying its inconsistent efficacy in animal models of Parkinson's disease.
Scientific Research Applications
N-(2,3-dihydro-1H-inden-5-yl)-N'-(1-propyl-4-piperidinyl)urea has been extensively studied as a potential treatment for Parkinson's disease. Adenosine A2A receptors are found in high levels in the basal ganglia, and their activation has been implicated in the pathophysiology of Parkinson's disease. By selectively blocking these receptors, N-(2,3-dihydro-1H-inden-5-yl)-N'-(1-propyl-4-piperidinyl)urea may help to reduce the motor symptoms of Parkinson's disease, such as tremors and rigidity.
properties
IUPAC Name |
1-(2,3-dihydro-1H-inden-5-yl)-3-(1-propylpiperidin-4-yl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O/c1-2-10-21-11-8-16(9-12-21)19-18(22)20-17-7-6-14-4-3-5-15(14)13-17/h6-7,13,16H,2-5,8-12H2,1H3,(H2,19,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJBZQOMZXJSFCQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCC(CC1)NC(=O)NC2=CC3=C(CCC3)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,3-dihydro-1H-inden-5-yl)-3-(1-propylpiperidin-4-yl)urea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(2,3-dihydro-1H-inden-5-yl)-N'-[4-(1,1-dimethylpropyl)cyclohexyl]urea](/img/structure/B4286606.png)
![4-{[(2,3-dihydro-1H-inden-5-ylamino)carbonyl]amino}benzoic acid](/img/structure/B4286609.png)




![N-(4-chloro-2-fluorophenyl)-N'-[1-(tetrahydro-2-furanyl)ethyl]urea](/img/structure/B4286655.png)
![N-(4-chloro-2-fluorophenyl)-N'-[4-(1-piperidinylcarbonyl)phenyl]urea](/img/structure/B4286664.png)
![N-(4-chloro-2-fluorophenyl)-N'-[1-(4-propylphenyl)ethyl]urea](/img/structure/B4286670.png)
![N-(2,6-diethylphenyl)-2-{[4-ethyl-5-(2-phenyl-4-quinolinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4286687.png)
![4-ethyl-N-(4-{[(2-methylphenyl)amino]sulfonyl}phenyl)benzenesulfonamide](/img/structure/B4286695.png)
![N-[1-(4-tert-butylphenyl)ethyl]-N'-(4-chloro-2-fluorophenyl)urea](/img/structure/B4286716.png)

